molecular formula C22H23N3O3S B2637394 N-(ISOQUINOLIN-5-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

N-(ISOQUINOLIN-5-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2637394
M. Wt: 409.5 g/mol
InChI Key: VNTJNTWECDSKEC-UHFFFAOYSA-N
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Description

N-(ISOQUINOLIN-5-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Histamine H3 Receptor Antagonists

  • Benzamide derivatives, including compounds related to N-(isoquinolin-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, have shown potent binding affinity towards H3 receptors in vitro. These compounds have been synthesized and tested for their efficacy, revealing promising results in preliminary Structure-Activity Relationship (SAR) studies, functional activity, pharmacokinetic profile, and efficacy profile (Nirogi et al., 2016).

Orexin Receptor Antagonists

  • Studies on benzamide derivatives like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrate their potential as orexin receptor antagonists. These compounds are under development for treating insomnia, with detailed pharmacokinetic profiles and metabolite characterization (Renzulli et al., 2011).

Luminescent Properties and Photo-induced Electron Transfer

  • Novel piperazine substituted naphthalimide compounds, which include structural elements similar to N-(isoquinolin-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, exhibit unique luminescent properties. These properties are significant for applications in pH probing and demonstrate the potential for fluorescence quenching via photo-induced electron transfer (Gan et al., 2003).

Antipsychotic Potential

  • Heterocyclic carboxamides, related to the chemical structure of interest, have been evaluated as potential antipsychotic agents. These compounds show promising binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Their in vivo activities, particularly in antagonizing apomorphine-induced responses in mice, suggest potential therapeutic applications in antipsychotic medication (Norman et al., 1996).

Properties

IUPAC Name

N-isoquinolin-5-yl-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-16-8-9-17(14-21(16)29(27,28)25-12-3-2-4-13-25)22(26)24-20-7-5-6-18-15-23-11-10-19(18)20/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTJNTWECDSKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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